3-(2-fluoroethoxy)phenol
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Overview
Description
3-(2-fluoroethoxy)phenol: is an organic compound with the molecular formula C8H9FO2 It is a phenolic compound where a fluorinated ethoxy group is attached to the benzene ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ipso-Hydroxylation of Arylboronic Acids: A common method for synthesizing substituted phenols, including 3-(2-fluoroethoxy)phenol, involves the ipso-hydroxylation of arylboronic acids.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of aryl halides with fluorinated ethoxy groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalable and green synthesis methods mentioned above can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-fluoroethoxy)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are used under elevated temperatures and sometimes in the presence of catalysts.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenols with different functional groups.
Scientific Research Applications
Chemistry: 3-(2-fluoroethoxy)phenol is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules .
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of polymers, adhesives, and coatings due to its ability to impart specific properties such as thermal stability and flame resistance .
Mechanism of Action
The mechanism of action of 3-(2-fluoroethoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their ability to scavenge free radicals and chelate metal ions, which contributes to their antioxidant properties . Additionally, the compound can interact with various molecular targets and pathways, influencing cell signaling and gene expression .
Comparison with Similar Compounds
- 3-(2-chloroethoxy)phenol
- 3-(2-bromoethoxy)phenol
- 3-(2-iodoethoxy)phenol
Comparison:
- 3-(2-fluoroethoxy)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts .
- The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it potentially more suitable for pharmaceutical applications .
Properties
CAS No. |
93613-08-2 |
---|---|
Molecular Formula |
C8H9FO2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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